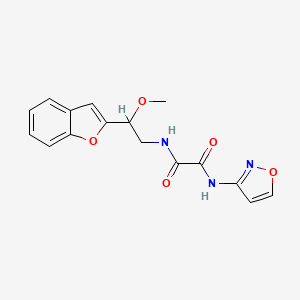

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Descripción

N1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide (referred to herein as Compound X) is an oxalamide derivative characterized by a benzofuran-2-yl moiety linked via a methoxyethyl group to the N1 position and an isoxazol-3-yl group at the N2 position.

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-22-13(12-8-10-4-2-3-5-11(10)24-12)9-17-15(20)16(21)18-14-6-7-23-19-14/h2-8,13H,9H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCNMGGDGKARFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling through an oxalamide linkage.

Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Preparation of Isoxazole Intermediate: The isoxazole ring is often synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

Coupling Reaction: The final step involves the coupling of the benzofuran and isoxazole intermediates using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the oxalamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties.

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with biological targets such as receptors involved in cellular signaling pathways.

Case Study : A study demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various bacterial strains. The incorporation of the isoxazole moiety enhances this activity, suggesting that N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide could be an effective antimicrobial agent .

Medical Applications

In the medical field, N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is being explored as a potential drug candidate due to its unique structural features. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential to inhibit cancer cell growth |

| Neuroprotection | May protect neuronal cells from damage |

Industrial Applications

The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics. It can be utilized in creating advanced polymers or coatings that require specific thermal or electrical properties.

Table 3: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 2-(2-methoxyphenyl)-benzofuran | Lacks isoxazole functionality |

| N-(2-methoxybenzyl)-benzofuran-2-carboxamide | Does not contain oxalamide group |

| 5-Methoxy-N-benzofuran-3-carboxamide | Lacks the methoxyethyl group |

Mecanismo De Acción

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The benzofuran and isoxazole rings can interact with enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding through hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Oxalamide derivatives exhibit significant functional versatility depending on their substituents. Below is a comparative analysis of Compound X with structurally or functionally related oxalamides:

Table 1: Key Oxalamide Derivatives and Their Properties

Structural and Functional Insights

Substituent Impact on Bioactivity: Benzofuran vs. Benzyl/Thiazole Groups: The benzofuran in Compound X may enhance lipophilicity and membrane permeability compared to S336's dimethoxybenzyl group, which is critical for umami receptor binding. Conversely, thiazole-containing derivatives (e.g., HIV inhibitors) leverage nitrogen and sulfur atoms for target interaction . Isoxazole vs.

Metabolic Stability: S336 and related flavoring agents (No. 1768–1770) exhibit rapid hepatic metabolism without amide bond cleavage, suggesting Compound X may similarly resist hydrolysis . In contrast, GMC antimicrobials and HIV inhibitors likely undergo amide hydrolysis or oxidative degradation, as seen in their shorter half-lives .

Toxicological Profiles: Flavoring oxalamides (S336, No. 1768) have high NOELs (≥100 mg/kg/day), indicating low toxicity at regulatory limits. Compound X, if used as a flavoring agent, may share this profile . Antiviral oxalamides (e.g., Compound 13) show lower therapeutic indices due to stereochemical complexity and target-specific effects .

Applications :

- Flavoring : S336's dimethoxy and pyridine groups optimize umami receptor (hTAS1R1/hTAS1R3) activation, whereas Compound X's benzofuran may limit such interactions .

- Antimicrobial/Antiviral : The GMC series and HIV inhibitors rely on halogenated aryl and thiazole groups for microbial/viral target inhibition. Compound X’s isoxazole could similarly disrupt microbial enzymes or viral entry .

Key Research Findings

- Synthetic Flexibility : Oxalamides are synthesized via coupling reactions (e.g., acyl chloride with amines), as demonstrated in GMC series and S336 production .

- Structure-Activity Relationships (SAR) :

- Regulatory Status : S336 has global approval (FEMA 4233), while antiviral oxalamides remain preclinical .

Actividad Biológica

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core and an isoxazole moiety, along with an oxalamide functional group. Its molecular formula is with a molecular weight of 373.4 g/mol. The presence of these functional groups contributes to its unique biological properties.

| Property | Details |

|---|---|

| IUPAC Name | N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide |

| Molecular Formula | C20H21N3O5 |

| Molecular Weight | 373.4 g/mol |

| Key Functional Groups | Benzofuran, Isoxazole, Oxalamide |

The primary target of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety response. The compound exhibits a binding affinity (Ki) of approximately 806 nM to this receptor, indicating moderate potency in modulating serotonergic pathways .

Potential Biological Activities

Research indicates that this compound may possess several biological activities:

-

Neuropharmacological Effects :

- Modulation of serotonin receptors suggests potential antidepressant or anxiolytic effects.

-

Antimicrobial Properties :

- Preliminary studies indicate activity against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

-

Anticancer Activity :

- Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation and inducing apoptosis in specific cancer types.

Case Studies

-

Neuropharmacology Study :

- A study involving animal models demonstrated that administration of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide resulted in significant reductions in anxiety-like behavior, supporting its potential as an anxiolytic agent .

-

Antimicrobial Activity :

- In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

-

Anticancer Research :

- Studies on human cancer cell lines showed that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1. N1-(benzofuran-2-yl)-N2-(isoxazol-3-yl)amide | Lacks methoxyethyl group | Limited neuropharmacological effects |

| 2. N1-(benzofuran-2-yl)-N2-(methoxyphenyl)amide | Different aromatic substitution | Antimicrobial properties |

| 3. N1-(isoxazol-3-yl)-N2-(methoxyethyl)amide | Lacks benzofuran core | Reduced anticancer activity |

Q & A

Basic: What are the established synthetic methodologies for N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves coupling benzofuran- and isoxazole-containing precursors via oxalamide linkage. Key steps include:

- Precursor Activation : Use carbodiimide coupling agents (e.g., EDCl) to activate carboxylic acid intermediates .

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) isolates the product .

- Yield Optimization : Elevated temperatures (50–80°C) and stoichiometric excess (1.2–1.5 eq) of coupling agents enhance yields to 40–60% .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this oxalamide derivative?

Methodological Answer:

- 1H/13C NMR : Resolve substituent environments (e.g., benzofuran methoxy at δ ~3.3 ppm, isoxazole protons at δ ~8.3 ppm). High-temperature NMR (50°C in DMSO-d6) reduces signal broadening .

- LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ mode for m/z detection) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold) to assess purity .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly in antiviral or antimicrobial contexts?

Methodological Answer:

- Antiviral Assays :

- HIV Entry Inhibition : Adapt pseudotyped virus assays (e.g., luciferase reporter systems) to measure IC50 values .

- Cytotoxicity : Use MT-2 cell lines to determine CC50 and selectivity indices .

- Antimicrobial Screening :

Advanced: What strategies are recommended for conducting structure-activity relationship (SAR) studies to identify critical functional groups in this compound?

Methodological Answer:

- Systematic Substitution :

- Bioassay Correlation : Compare IC50/MIC values across analogs to identify pharmacophoric elements (e.g., benzofuran’s π-stacking vs. isoxazole’s hydrogen bonding) .

Advanced: How should discrepancies in biological activity data between different studies be analytically resolved?

Methodological Answer:

- Assay Standardization :

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to pool results from multiple studies, adjusting for assay conditions .

Advanced: What computational approaches are suitable for predicting the target interactions and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to HIV-1 gp120 (PDB: 2B4C) or microbial enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

- ADMET Prediction :

Advanced: What crystallographic data or conformational analyses are available for related oxalamide derivatives, and how can they inform the study of this compound’s bioactive conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.